2-(4-benzylpiperazin-1-yl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
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Overview
Description
2-(4-BENZYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE typically involves multiple steps, including the formation of the phenothiazine core, introduction of the trifluoromethyl group, and subsequent attachment of the benzylpiperazine moiety. Common reagents and conditions might include:
Phenothiazine formation: Cyclization of diphenylamine derivatives.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Piperazine attachment: Nucleophilic substitution reactions to attach the benzylpiperazine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and phenothiazine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, phenothiazine derivatives are often studied for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, phenothiazine derivatives have been explored for their potential as antipsychotic, anti-inflammatory, and anticancer agents. The specific compound might exhibit similar activities and could be investigated for therapeutic applications.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for phenothiazine derivatives typically involves interaction with various molecular targets, such as neurotransmitter receptors, enzymes, and ion channels. The specific pathways and targets would depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Trifluoperazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Uniqueness
The uniqueness of 2-(4-BENZYLPIPERAZIN-1-YL)-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which might confer distinct pharmacological properties and chemical reactivity compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C26H24F3N3OS |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C26H24F3N3OS/c27-26(28,29)20-10-11-24-22(16-20)32(21-8-4-5-9-23(21)34-24)25(33)18-31-14-12-30(13-15-31)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
InChI Key |
METSUTGWYWMTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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